molecular formula C25H22N4O3 B10904854 2-Amino-1-(2-cyanophenyl)-4-(2,4-dimethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile CAS No. 476483-70-2

2-Amino-1-(2-cyanophenyl)-4-(2,4-dimethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B10904854
CAS No.: 476483-70-2
M. Wt: 426.5 g/mol
InChI Key: DXPKTZPTKMIPIY-UHFFFAOYSA-N
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Description

2-Amino-1-(2-cyanophenyl)-4-(2,4-dimethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an amino group, a cyanophenyl group, and a dimethoxyphenyl group, among others.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(2-cyanophenyl)-4-(2,4-dimethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method involves the condensation of appropriate aldehydes, amines, and ketones under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced monitoring systems ensures consistent quality and efficiency. Industrial methods also focus on optimizing reaction conditions to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(2-cyanophenyl)-4-(2,4-dimethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

2-Amino-1-(2-cyanophenyl)-4-(2,4-dimethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-1-(2-cyanophenyl)-4-(2,4-dimethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-(2-cyanophenyl)-4-(2,4-dimethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can be compared with other quinoline derivatives and compounds with similar functional groups.

Uniqueness

  • The presence of both amino and cyanophenyl groups, along with the dimethoxyphenyl group, gives this compound unique chemical and biological properties that distinguish it from other similar compounds.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable subject of study and application.

Properties

CAS No.

476483-70-2

Molecular Formula

C25H22N4O3

Molecular Weight

426.5 g/mol

IUPAC Name

2-amino-1-(2-cyanophenyl)-4-(2,4-dimethoxyphenyl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C25H22N4O3/c1-31-16-10-11-17(22(12-16)32-2)23-18(14-27)25(28)29(19-7-4-3-6-15(19)13-26)20-8-5-9-21(30)24(20)23/h3-4,6-7,10-12,23H,5,8-9,28H2,1-2H3

InChI Key

DXPKTZPTKMIPIY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2C(=C(N(C3=C2C(=O)CCC3)C4=CC=CC=C4C#N)N)C#N)OC

Origin of Product

United States

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